1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide is a heterocyclic compound characterized by the presence of both imidazole and pyrazole rings. This compound, with the chemical formula and a molecular weight of approximately 245.12 g/mol, is recognized for its significant roles in various chemical and biological processes. Its unique structure allows for participation in a variety of reactions, making it a valuable subject of study in scientific research .
The synthesis of 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide typically involves several key steps:
The molecular structure of 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide features two fused heterocyclic rings: an imidazole and a pyrazole. Key structural details include:
1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide participates in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Alkyl halides | Base (sodium hydroxide) |
The mechanism of action for 1-(4,5-dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, it can modulate their activity, leading to either inhibition or activation of various biochemical pathways. The exact molecular targets and pathways are context-dependent and vary based on its application .
The compound has several scientific applications due to its unique structural characteristics:
This heterocyclic organic salt integrates a pyrazole ring linked to an imidazoline moiety via a nitrogen-carbon bond, stabilized as a hydrobromide salt. Its molecular architecture combines two pharmacologically significant heterocycles, rendering it valuable for synthetic and applied chemistry research. The compound exemplifies strategic molecular hybridization in modern heterocyclic chemistry [1] [2].
Systematic Nomenclature: The compound is designated as 1-(4,5-Dihydro-1H-imidazol-2-yl)-3,5-dimethyl-1H-pyrazole hydrobromide under IUPAC rules. The naming reflects the 3,5-dimethylpyrazole unit bonded to the 2-position of 4,5-dihydro-1H-imidazole, with protonation at the imidazoline nitrogen forming the hydrobromide salt [1] [2].
Alternative Names:Table 1: Nomenclature Variants
Synonym | Source |
---|---|
2-(3,5-Dimethylpyrazolyl)-4,5-dihydroimidazole hydrobromide | ChemicalBook [1] |
4,5-Dihydro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-imidazole hydrobromide | Chemsrc [2] |
1-(2-Imidazolinyl)-3,5-dimethylpyrazole hydrobromide | Chemsrc [2] |
Structural Features:
Table 2: Physicochemical Properties
Property | Value | Source |
---|---|---|
Melting Point | 305–310 °C (dec.) | [1] [2] |
Boiling Point (Predicted) | 301.3 °C at 760 mmHg | [2] |
Flash Point | 136 °C | [2] |
Water Solubility | Moderate (salt form) | [2] |
The compound emerged in synthetic literature during the early 1990s, coinciding with intensified exploration of fused nitrogen heterocycles. Its CAS registration (132369-02-9) dates to 1992, reflecting synthetic interest in imidazoline-pyrazole hybrids for receptor-targeted drug design [1].
Synthetic Evolution:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: